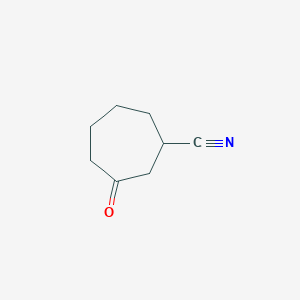

3-Oxocycloheptane-1-carbonitrile

Description

Strategic Positioning of 3-Oxocycloheptane-1-carbonitrile within the Cycloheptane (B1346806) Chemical Space

The synthesis of medium-sized rings, such as cycloheptanes, presents a significant challenge in organic chemistry due to unfavorable enthalpic and entropic factors associated with their formation. rsc.org Consequently, the availability of functionalized cycloheptane scaffolds like 3-Oxocycloheptane-1-carbonitrile is of strategic importance. This compound serves as a valuable starting material, providing a pre-formed seven-membered ring that can be elaborated into more complex structures.

Its strategic value is demonstrated by its use in the scalable synthesis of bicyclo[4.1.1]octanes (BCOs), which are considered benzene (B151609) bioisosteres. rsc.org In a reported synthetic sequence, commercially available 3-Oxocycloheptane-1-carbonitrile undergoes a Wittig reaction to convert the ketone into an exocyclic methylene (B1212753) group, yielding a methylenecycloheptane (B3050315) derivative in high yield. rsc.org This intermediate is then subjected to further transformations, including fluorobromination and intramolecular cyclization, to produce the target BCOs. rsc.org This pathway highlights how 3-Oxocycloheptane-1-carbonitrile provides an efficient entry point to complex bicyclic systems that would be difficult to access otherwise.

Table 1: Physicochemical Properties of 3-Oxocycloheptane-1-carbonitrile

| Property | Value |

|---|---|

| IUPAC Name | 3-oxocycloheptane-1-carbonitrile |

| CAS Number | 37664-69-0 |

| Molecular Formula | C₈H₁₁NO |

This data is compiled from reference fluorochem.co.uk.

Overview of Research Trajectories for Ketone- and Nitrile-Containing Cycloheptane Systems

Research involving cycloheptane systems containing both ketone and nitrile functionalities generally focuses on leveraging the distinct reactivity of these groups to build molecular complexity. The presence of both a ketone and a nitrile on the same carbocyclic frame allows for a diverse range of chemical transformations. myskinrecipes.com

Analogous to smaller ring systems like 3-oxocyclopentanecarbonitrile, the ketone group can undergo reactions such as reductions, Wittig olefinations, and condensation reactions. rsc.orgcymitquimica.com The nitrile group can participate in nucleophilic additions or be hydrolyzed to a carboxylic acid or an amide, providing further handles for synthetic diversification. smolecule.com The combination of these functionalities makes such compounds versatile intermediates for pharmaceuticals and fine chemicals. myskinrecipes.com

Modern research trajectories are increasingly focused on asymmetric synthesis to control the stereochemistry of the resulting cycloheptane derivatives. Catalytic asymmetric cascade reactions have been developed to produce highly functionalized cycloheptanes with excellent stereocontrol, forming multiple new bonds and stereocenters in a single pot. nih.gov These advanced methods, often utilizing organocatalysis, enable the efficient and enantioselective synthesis of complex seven-membered carbo- and heterocycles from simpler precursors. researchgate.net Such strategies are crucial for accessing optically active molecules that are often required for biological applications. rsc.org

Table 2: Exemplary Synthetic Application of 3-Oxocycloheptane-1-carbonitrile

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|

Historical Context of the Synthesis and Early Chemical Transformations of Related Cycloheptane Derivatives

The field of organic synthesis has a rich history, evolving from Wöhler's synthesis of urea (B33335) in 1828, which marked a pivotal moment in the discipline. scripps.edu The construction of cyclic systems, particularly medium-sized rings like cycloheptane, has historically been a formidable challenge for chemists. Early efforts often relied on methods that were tedious and sometimes low-yielding.

For related ring systems like cyclopentanes, historical syntheses involved multi-step sequences starting from acyclic precursors. For instance, the alkylation of diethyl malonate with 1,3-dibromopropane (B121459) followed by cyclization, hydrolysis, and decarboxylation was an early route. oregonstate.edu Another approach involved the ring contraction of cyclohexanone (B45756) derivatives. oregonstate.edu These pioneering studies on smaller rings laid the conceptual groundwork for tackling the more complex synthesis of seven-membered rings.

The synthesis of the cycloheptane ring itself has been approached through various classical strategies, including the Cope rearrangement of cis-divinylcyclopropane intermediates. organic-chemistry.org This method provides a stereospecific route to cycloheptadiene derivatives that can be further modified. organic-chemistry.org The development of such ring-forming strategies was a crucial advancement, moving the field beyond simple cyclizations of long-chain precursors and enabling the construction of the cycloheptane core with greater control and efficiency. rsc.org These historical efforts underscore the progress made in synthetic methodology, leading to the current state where functionalized cycloheptanes like 3-Oxocycloheptane-1-carbonitrile are commercially available reagents for sophisticated synthetic applications. rsc.orgscripps.edu

Structure

3D Structure

Properties

IUPAC Name |

3-oxocycloheptane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-6-7-3-1-2-4-8(10)5-7/h7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLCFSMIUFFZPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC(C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Oxocycloheptane 1 Carbonitrile and Its Precursors

Established Routes to 3-Oxocycloheptane-1-carbonitrile

Established synthetic routes to 3-oxocycloheptane-1-carbonitrile primarily utilize cycloheptenone precursors or build the functionalized cycloheptane (B1346806) skeleton through alternative cyclization strategies.

A common and effective strategy for the synthesis of 3-oxocycloheptane-1-carbonitrile begins with cycloheptenone. This approach involves the formation of an unsaturated intermediate, 3-oxocyclohept-1-ene-1-carbonitrile, which is subsequently reduced to the target saturated compound.

A robust method for the synthesis of 3-oxocyclohept-1-ene-1-carbonitrile involves a bromination-cyanation-elimination sequence starting from cycloheptenone. orgsyn.org This strategy is noted for its efficiency, cost-effectiveness, and operational simplicity. orgsyn.orgorgsyn.org

The process begins with the bromination of cycloheptenone to form an intermediate dibromide. Subsequent elimination of hydrogen bromide (HBr) yields 2-bromocyclohept-2-enone. orgsyn.orgorgsyn.org Careful control of the temperature is crucial during this elimination step. orgsyn.orgorgsyn.org The resulting α-bromoenone then undergoes a conjugate addition of a cyanide source, such as sodium cyanide (NaCN), followed by dehydrohalogenation to afford 3-oxocyclohept-1-ene-1-carbonitrile. orgsyn.orgorgsyn.org This sequence is analogous to the synthesis of 3-oxocyclohex-1-ene-1-carbonitrile from cyclohexenone. orgsyn.orgorgsyn.org

A generalized reaction scheme for this transformation is presented below:

Scheme 1: Synthesis of 3-Oxocyclohept-1-ene-1-carbonitrile from Cycloheptenone

Step 1: Bromination-Elimination

Cycloheptenone + Br₂ → 2-Bromocyclohept-2-enone

Step 2: Cyanation-Elimination

2-Bromocyclohept-2-enone + NaCN → 3-Oxocyclohept-1-ene-1-carbonitrile

This method provides a direct and efficient route to the unsaturated precursor of 3-oxocycloheptane-1-carbonitrile.

Once the unsaturated analog, 3-oxocyclohept-1-ene-1-carbonitrile, is obtained, the final step to produce 3-oxocycloheptane-1-carbonitrile is a hydrogenation reaction. This involves the reduction of the carbon-carbon double bond in the cycloheptene (B1346976) ring.

Various hydrogenation methods can be employed for this transformation. Catalytic hydrogenation using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is a common and effective method for the saturation of alkenes. google.com The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran. google.com

Other reduction protocols may also be applicable, including transfer hydrogenation, where a hydrogen donor molecule is used in place of H₂ gas. researchgate.net The choice of catalyst and reaction conditions can be optimized to ensure selective reduction of the double bond without affecting the ketone or nitrile functionalities.

The general transformation is as follows:

Scheme 2: Hydrogenation of 3-Oxocyclohept-1-ene-1-carbonitrile

3-Oxocyclohept-1-ene-1-carbonitrile + H₂ (with catalyst) → 3-Oxocycloheptane-1-carbonitrile

This two-step sequence, involving the formation of the unsaturated nitrile followed by hydrogenation, represents a well-established and reliable pathway to 3-oxocycloheptane-1-carbonitrile.

Beyond the modification of pre-existing cycloheptane rings, alternative strategies focus on constructing the seven-membered ring with the desired functionalities already in place or introduced during the cyclization process.

One such approach involves the cyclization of acyclic precursors. For instance, intramolecular reactions of long-chain dicarbonyl compounds or cyano-substituted esters can lead to the formation of the cycloheptane ring. While specific examples for 3-oxocycloheptane-1-carbonitrile are not detailed in the provided search results, the general principles of intramolecular condensation reactions, such as the Dieckmann condensation for β-ketoesters, could be conceptually applied to precursors bearing a nitrile group.

Furthermore, ring expansion reactions of smaller cyclic ketones, such as cyclohexanones, can also be a viable strategy for accessing cycloheptanone (B156872) derivatives. Subsequent functionalization to introduce the nitrile group would then be required.

A summary of conceptual alternative approaches is provided in the table below.

| Synthetic Strategy | Description | Potential Precursors |

| Intramolecular Cyclization | Formation of the cycloheptane ring from an open-chain molecule. | Acyclic dinitriles, cyano-esters, or cyano-ketones. |

| Cycloaddition Reactions | Construction of the seven-membered ring through a cycloaddition process. | Diene and three-carbon components for a [4+3] cycloaddition. |

| Ring Expansion | Expansion of a smaller ring (e.g., cyclohexanone) to a seven-membered ring. | Substituted cyclohexanones. |

These alternative pathways, while less specifically documented for 3-oxocycloheptane-1-carbonitrile itself, represent important synthetic strategies in organic chemistry that could be adapted for its synthesis.

Chemical Reactivity and Transformation Studies of 3 Oxocycloheptane 1 Carbonitrile

Reactions at the Carbonyl Moiety

The carbonyl group of 3-Oxocycloheptane-1-carbonitrile is a primary site for a variety of chemical transformations, including nucleophilic additions, olefinations, and reactions involving the formation of enolates.

Nucleophilic Additions and Condensation Reactions

The polarized carbon-oxygen double bond of the ketone in 3-Oxocycloheptane-1-carbonitrile renders the carbonyl carbon electrophilic and thus susceptible to attack by nucleophiles. savemyexams.com This reactivity is fundamental to many synthetic transformations. myskinrecipes.comcymitquimica.com

Nucleophilic addition reactions involve the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. savemyexams.com A classic example is the reaction with hydrogen cyanide (HCN), which adds across the carbonyl group to form hydroxynitriles. chemguide.co.uk For 3-Oxocycloheptane-1-carbonitrile, this would result in the formation of a cyanohydrin, specifically 3-cyano-1-hydroxycycloheptane-1-carbonitrile.

Condensation reactions are processes where two molecules combine, typically with the elimination of a small molecule like water. ebsco.com The ketone functionality of 3-Oxocycloheptane-1-carbonitrile can react with primary amines to form imines, or with hydroxylamine (B1172632) to produce an oxime. These reactions are crucial for creating more complex molecular architectures. ebsco.com

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reactant | Product Type | Reaction Class |

|---|---|---|

| Hydrogen Cyanide (HCN) | Cyanohydrin | Nucleophilic Addition |

| Primary Amine (R-NH₂) | Imine | Condensation |

| Hydroxylamine (NH₂OH) | Oxime | Condensation |

Wittig Reactions for Olefination

The Wittig reaction is a powerful method for converting ketones into alkenes by reacting the carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. wikipedia.orglibretexts.org This reaction is highly valuable for introducing a double bond into a molecule with high regioselectivity. mnstate.edu The driving force for this transformation is the formation of the highly stable triphenylphosphine (B44618) oxide. libretexts.org

A notable application of this reaction on 3-Oxocycloheptane-1-carbonitrile was reported in a scalable, multigram synthesis of bicyclo[4.1.1]octanes. rsc.org In this study, 3-Oxocycloheptane-1-carbonitrile was treated with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), generated from methyltriphenylphosphonium (B96628) iodide (MePPh₃⁺I⁻) and potassium tert-butoxide (t-BuOK). rsc.org This specific Wittig reaction successfully converted the ketone into an exocyclic methylene (B1212753) group, yielding 4-methylenecycloheptane-1-carbonitrile in a high yield of 90%. rsc.org

Table 2: Wittig Reaction of 3-Oxocycloheptane-1-carbonitrile

| Starting Material | Wittig Reagent | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Oxocycloheptane-1-carbonitrile | MePPh₃⁺I⁻ | t-BuOK | 4-Methylenecycloheptane-1-carbonitrile | 90% | rsc.org |

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon to form a zwitterionic intermediate called a betaine, which then cyclizes to a four-membered oxaphosphetane ring. masterorganicchemistry.com This intermediate subsequently decomposes to give the desired alkene and triphenylphosphine oxide. libretexts.orgmasterorganicchemistry.com

Enolate Chemistry and Alpha-Functionalization

The presence of α-hydrogens (protons on the carbons adjacent to the carbonyl group) allows 3-Oxocycloheptane-1-carbonitrile to form enolates upon treatment with a suitable base. bham.ac.uk Enolates are powerful nucleophiles that can react with various electrophiles, enabling the functionalization of the α-position. e-bookshelf.deorganicchemistrydata.org

For an unsymmetrical ketone like 3-Oxocycloheptane-1-carbonitrile, two different enolates can be formed: the kinetic and the thermodynamic enolate.

Kinetic Enolate: Formed by removing the more accessible, less sterically hindered proton (at the C2 position). This is typically achieved using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. masterorganicchemistry.com

Thermodynamic Enolate: The more substituted, thermodynamically more stable enolate (formed at the C7 position). Its formation is favored under conditions that allow for equilibration, such as using a weaker base or higher temperatures. masterorganicchemistry.com

Once formed, the enolate can undergo a variety of α-functionalization reactions. benthamscience.com These include alkylation with alkyl halides, aldol (B89426) reactions with other carbonyl compounds, and reactions with other electrophiles to introduce halogen, sulfur, or nitrogen-containing groups at the alpha-carbon. benthamscience.comsioc-journal.cn This reactivity provides a versatile pathway for elaborating the cycloheptane (B1346806) ring. nih.gov

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can be transformed into other important functionalities, primarily through hydrolysis and reduction reactions.

Hydrolysis and Derivatization to Carboxylic Acids and Amides

The hydrolysis of nitriles is a common method for preparing carboxylic acids. libretexts.org The reaction can be catalyzed by either acid or base. chemistrysteps.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: The nitrile is typically heated under reflux with an aqueous acid like hydrochloric acid. chemguide.co.uk The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orglumenlearning.com In the case of 3-Oxocycloheptane-1-carbonitrile, this would yield 3-oxocycloheptane-1-carboxylic acid.

Base-Catalyzed Hydrolysis: Heating the nitrile with an aqueous base, such as sodium hydroxide, also leads to the carboxylic acid, but in the form of its carboxylate salt. chemistrysteps.comchemguide.co.uk Ammonia is also produced. chemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate step. libretexts.org

While the complete hydrolysis to a carboxylic acid is common, it is also possible to stop the reaction at the intermediate amide stage. chemistrysteps.com This can sometimes be achieved by using milder reaction conditions. chemistrysteps.comorganic-chemistry.org For instance, using tert-butanol (B103910) as a solvent has been reported to facilitate the formation of the amide while suppressing the subsequent hydrolysis to the carboxylic acid. chemistrysteps.comgoogle.com This would convert 3-Oxocycloheptane-1-carbonitrile into 3-oxocycloheptane-1-carboxamide.

Table 3: Hydrolysis Products of the Nitrile Group

| Reaction Conditions | Intermediate Product | Final Product |

|---|---|---|

| H₃O⁺, heat | 3-Oxocycloheptane-1-carboxamide | 3-Oxocycloheptane-1-carboxylic acid |

| 1. NaOH, H₂O, heat; 2. H₃O⁺ | 3-Oxocycloheptane-1-carboxamide | 3-Oxocycloheptane-1-carboxylic acid |

| Milder conditions (e.g., t-butanol solvent) | 3-Oxocycloheptane-1-carboxamide | (Isolated Product) |

Reduction Chemistry of the Nitrile Group

The nitrile group can be reduced to a primary amine, providing a key synthetic route to this important class of compounds. smolecule.com The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile group, followed by an aqueous workup to yield the primary amine. libretexts.org Applying this to 3-Oxocycloheptane-1-carbonitrile would produce (3-oxocycloheptyl)methanamine.

Catalytic hydrogenation is another method for reducing nitriles to primary amines. smolecule.com Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve a partial reduction of the nitrile to an aldehyde after hydrolysis of the intermediate imine. chemistrysteps.com

Table 4: Reduction Products of the Nitrile Group

| Reagent | Product | Product Functional Group |

|---|---|---|

| 1. LiAlH₄; 2. H₂O | (3-Oxocycloheptyl)methanamine | Primary Amine |

| 1. DIBAL-H; 2. H₂O | 3-Oxocycloheptane-1-carbaldehyde | Aldehyde |

Nucleophilic Reactivity and Cyanation Strategies

The chemical behavior of 3-oxocycloheptane-1-carbonitrile is significantly influenced by its two primary functional groups: the ketone and the nitrile. The carbonyl carbon of the ketone is electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to many of its transformations. masterorganicchemistry.com The rate and outcome of nucleophilic addition are influenced by both electronic and steric factors. masterorganicchemistry.com

The nitrile group can also participate in nucleophilic reactions. cymitquimica.com Cyanation strategies often involve the addition of a cyanide source to a suitable precursor. For instance, the conjugate addition of sodium cyanide to cyclopent-2-en-1-one in the presence of triethylamine (B128534) hydrochloride yields 3-oxocyclopentane-1-carbonitrile. nih.gov While cycloheptanone (B156872) generally exhibits lower reactivity in aldol-type reactions compared to smaller ring ketones like cyclopentanone (B42830) and cyclohexanone (B45756), specific conditions can facilitate these transformations. psu.edu

Various cyanating agents are employed in organic synthesis, including trimethylsilyl (B98337) cyanide (TMSCN), potassium cyanide (KCN), and sodium cyanide (NaCN). beilstein-journals.orgd-nb.info Ruthenium-catalyzed cyanation reactions have emerged as effective methods. beilstein-journals.orgd-nb.info For example, the oxidative cyanation of tertiary amines using RuCl₃ and acetone (B3395972) cyanohydrin has been reported. beilstein-journals.org Another approach involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating reagent with a ruthenium(II) catalyst for the cyanation of arenes and heteroarenes. d-nb.info

The following table provides examples of nucleophilic addition reactions involving related cyclic ketones:

| Reactant | Nucleophile/Reagent | Product | Notes |

| Cyclopentanone | Methyl magnesium bromide, then H₃O⁺ | 1-Methylcyclopentan-1-ol | The methyl group acts as a nucleophile, attacking the carbonyl carbon. youtube.com |

| Cyclopentanone | Sodium acetylide, then H₂O | 1-(Ethyn-1-yl)cyclopentan-1-ol | The acetylide ion is a carbon nucleophile that adds to the ketone. youtube.com |

| Cyclopentanone | HCN | 1-Cyanocyclopentan-1-ol (a cyanohydrin) | The cyanide ion adds to the carbonyl group. youtube.com |

| α,β-Unsaturated Ketone | Amine | β-Amino ketone | This is a conjugate (1,4) addition. libretexts.org |

| α,β-Unsaturated Ketone | Lithium diorganocopper | β-Alkylated ketone | Another example of conjugate addition. libretexts.org |

Ring Transformations and Rearrangement Reactions

The seven-membered ring of 3-oxocycloheptane-1-carbonitrile and its derivatives can undergo various transformations, including ring expansions, contractions, and skeletal rearrangements. These reactions are valuable for synthesizing diverse and complex molecular architectures.

Ring Expansion Protocols

Ring expansion reactions can transform the cycloheptane ring into larger cyclic systems. While specific examples starting directly from 3-oxocycloheptane-1-carbonitrile are not extensively detailed in the provided search results, general principles of ring expansion are well-established. For instance, the reaction of cyclic ketones with diazomethane (B1218177) can lead to the insertion of a methylene group and subsequent ring expansion. Another method involves the Tiffeneau-Demjanov rearrangement, where a β-amino alcohol derived from the cyclic ketone is treated with nitrous acid to induce ring expansion.

Research on related systems provides insights into potential ring expansion pathways. For example, a rhodium-catalyzed direct insertion of ethylene (B1197577) into the carbon-carbon bond of 1-indanones offers a two-carbon ring-expansion strategy to produce seven-membered cyclic ketones. researchgate.net

Ring Contraction Strategies

Ring contraction reactions can convert the seven-membered ring into smaller, often more stable, six- or five-membered rings. A common method for ring contraction is the Favorskii rearrangement of α-halo ketones in the presence of a base. chemistrysteps.com For instance, treating a cycloheptyl alcohol with hydrochloric acid can lead to a ring contraction to a more stable six-membered ring through a carbocation intermediate and a 1,2-alkyl shift. chemistrysteps.com

The following table summarizes a general ring contraction reaction:

| Reactant | Reagents | Product | Reaction Type |

| Cycloheptyl alcohol | HCl | 1-Chloro-1-methylcyclohexane | Carbocation rearrangement and ring contraction chemistrysteps.com |

Skeletal Rearrangements of Oxocycloheptane Derivatives

Skeletal rearrangements involve the reorganization of the carbon framework of a molecule. These can be prompted by various reagents and conditions. For example, the Wagner-Meerwein rearrangement, which typically occurs in carbocationic systems, can lead to changes in the ring structure. cambridgescholars.com

In a notable application, 3-oxocycloheptane-1-carbonitrile serves as a starting material for the synthesis of bicyclo[4.1.1]octanes (BCOs). rsc.org The synthesis begins with a Wittig reaction to form a methylenecycloheptane (B3050315) derivative, which then undergoes further transformations to yield the bicyclic structure. rsc.org BCOs are of interest as they can act as bioisosteres for meta-substituted arenes. rsc.org

Reactions with Other Functional Groups within the Molecule

The ketone and nitrile functional groups in 3-oxocycloheptane-1-carbonitrile can undergo various chemical transformations. pressbooks.pub The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com It can also be converted to an alkene via the Wittig reaction. rsc.org

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or it can be reduced to a primary amine. youtube.com The presence of both functional groups allows for intramolecular reactions, leading to the formation of bicyclic or other complex structures. rsc.org For example, intramolecular aldol reactions can occur under appropriate basic or acidic conditions.

The following table outlines some common reactions of the functional groups found in 3-oxocycloheptane-1-carbonitrile:

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Ketone | Reduction | NaBH₄ or LiAlH₄ | Alcohol youtube.com |

| Ketone | Wittig Reaction | Ph₃P=CH₂ | Alkene rsc.org |

| Nitrile | Reduction | LiAlH₄ or catalytic hydrogenation | Primary Amine smolecule.com |

| Nitrile | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid youtube.com |

| Ketone | Oxidation | Potassium permanganate (B83412) or chromium trioxide | Carboxylic Acid smolecule.com |

Mechanistic Investigations of Reactions Involving 3 Oxocycloheptane 1 Carbonitrile

Kinetic Studies of Reaction Pathways

Influence of Catalysis on Reaction Rates

Catalysts accelerate chemical reactions without being consumed in the process by providing an alternative reaction pathway with a lower activation energy. The influence of various catalysts on reactions involving 3-Oxocycloheptane-1-carbonitrile is a significant area of investigation. For example, Lewis acids are often employed to activate the carbonyl group, facilitating nucleophilic attack. rsc.org The choice of catalyst can dramatically affect the reaction rate and selectivity. For instance, studies on similar cyclic ketones have shown that metal triflates like Fe(OTf)₃ and Sc(OTf)₃ can significantly increase reaction yields compared to other Lewis acids. umich.edu The effectiveness of a catalyst is often evaluated by comparing the reaction rates in its presence and absence, allowing for the determination of the rate enhancement factor.

Table 1: Effect of Catalysts on Reaction Yields

| Entry | Catalyst | Yield (%) |

| 1 | None | Low |

| 2 | FeCl₃ | Low |

| 3 | Al(OTf)₃ | - |

| 4 | Fe(OTf)₃ | 30 |

| 5 | Sc(OTf)₃ | 26 |

| 6 | Bi(OTf)₃ | - |

| 7 | Zn(OTf)₂ | - |

| This table is illustrative and based on findings for similar reactions. rsc.orgumich.edu |

Elucidation of Transition State Structures

The transition state is a fleeting, high-energy arrangement of atoms that exists at the peak of the energy barrier between reactants and products. bath.ac.uk Its structure provides a snapshot of the bond-breaking and bond-forming processes. Computational chemistry plays a pivotal role in elucidating these structures. fossee.in For reactions of 3-Oxocycloheptane-1-carbonitrile, computational methods like DFT can be used to calculate the geometry and energy of transition states for various proposed mechanisms. scispace.com These calculations can reveal key structural features, such as the distances between reacting atoms and the angles of approach, which are critical for understanding the reaction's stereoselectivity. qub.ac.uk Non-covalent interaction (NCI) analysis can further identify the subtle forces that stabilize the transition state. qub.ac.uk

Reaction Intermediates Identification and Characterization

Reaction intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. Their identification and characterization provide direct evidence for a proposed reaction mechanism. In the context of 3-Oxocycloheptane-1-carbonitrile chemistry, intermediates can include enolates, carbocations, or radical species. rsc.org For example, in a Wittig reaction starting from 3-Oxocycloheptane-1-carbonitrile, a key intermediate is the corresponding methylenecycloheptane (B3050315). rsc.orgchemrxiv.org Spectroscopic techniques such as NMR and mass spectrometry are invaluable for identifying these intermediates, although their transient nature can make direct observation challenging. In some cases, trapping experiments, where a reactive species is added to intercept the intermediate, can provide indirect evidence of its existence.

Solvent Effects and Reaction Medium Optimization

The choice of solvent can have a profound impact on reaction rates, yields, and selectivity. nih.govweebly.com Solvents can influence the stability of reactants, intermediates, and transition states through various interactions, such as dipole-dipole interactions, hydrogen bonding, and solvophobic effects. rsc.org For reactions involving charged or highly polar species, polar solvents are generally preferred as they can stabilize these species through solvation. For instance, in nucleophilic substitution reactions, polar protic solvents can solvate both the nucleophile and the leaving group, affecting the reaction dynamics. nih.gov The optimization of the reaction medium often involves screening a range of solvents with varying polarities and coordinating abilities to find the optimal balance for a specific transformation of 3-Oxocycloheptane-1-carbonitrile. princeton.edu Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), can aid in this optimization process. mdpi.com

Catalytic Cycles in Mediated Transformations

Many catalyzed reactions proceed through a series of steps that form a closed loop, known as a catalytic cycle. In this cycle, the catalyst is regenerated at the end of each turn, allowing it to participate in multiple transformations. For Lewis acid-catalyzed reactions of 3-Oxocycloheptane-1-carbonitrile, the catalytic cycle typically begins with the coordination of the Lewis acid to the carbonyl oxygen, which activates the ketone towards nucleophilic attack. rsc.org Subsequent steps may involve intramolecular rearrangements or reactions with other substrates, ultimately leading to the product and the regeneration of the Lewis acid catalyst. rsc.org Elucidating the individual steps of the catalytic cycle is crucial for understanding the catalyst's role and for designing more efficient catalytic systems.

Stereochemical Investigations in 3 Oxocycloheptane 1 Carbonitrile Chemistry

Diastereoselective Transformations

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In the context of 3-Oxocycloheptane-1-carbonitrile, this is particularly relevant when new stereocenters are introduced into the molecule.

The control of relative stereochemistry is a key challenge and opportunity in the synthesis of complex molecules derived from 3-Oxocycloheptane-1-carbonitrile. Diastereoselective transformations have been developed to control the spatial arrangement of substituents in the products. chegg.com For instance, the reduction of the ketone or the addition of nucleophiles can lead to the formation of new stereocenters, and the inherent chirality of the starting material can influence the stereochemical outcome of these reactions.

One notable application involves the Wittig reaction of 3-Oxocycloheptane-1-carbonitrile to produce methylenecycloheptane (B3050315) derivatives. chemrxiv.org This reaction serves as a starting point for further diastereoselective transformations. chemrxiv.org For example, subsequent cyclization reactions of derivatives obtained from these products can proceed in a diastereoselective manner to form bicyclic compounds. chemrxiv.org The stereochemistry of these products is influenced by the reaction conditions and the nature of the reagents used. chemrxiv.orgox.ac.uk

In another example, the reaction of chalcones with hydrazine (B178648) hydrate (B1144303) followed by in situ reaction with lead(IV) acetate (B1210297) (LTA) can lead to the diastereoselective synthesis of new spiro indenoquinoxaline derivatives containing a cyclopropane (B1198618) ring. researchgate.net In these reactions, two new diastereomers were formed, with one being produced in a higher yield than the other, indicating a degree of diastereoselectivity. researchgate.net

The table below summarizes the diastereomeric ratios obtained in the synthesis of some spiro indenoquinoxaline derivatives.

| Reactants | Products | Diastereomeric Ratio (major:minor) |

| Chalcone 1a, Hydrazine Hydrate, LTA | 2a and 3a | 2.85:1 |

| Chalcone 1b, Hydrazine Hydrate, LTA | 2b and 3b | 3:1 |

| Chalcone 1c, Hydrazine Hydrate, LTA | 2c and 3c | 3.35:1 |

| Chalcone 1d, Hydrazine Hydrate, LTA | 2d and 3d | 1.04:1 |

| Chalcone 1e, Hydrazine Hydrate, LTA | 2e and 3e | 3:1 |

Table 1: Diastereomeric Ratios in the Synthesis of Spiro Indenoquinoxaline Derivatives. researchgate.net

The determination of the diastereomeric ratio (d.r.) is crucial for evaluating the success of a diastereoselective reaction. A common and powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Specifically, proton NMR (¹H NMR) is often employed, where the integration of signals corresponding to specific protons in each diastereomer allows for the quantification of their relative amounts. researchgate.net For instance, in the synthesis of spiro indenoquinoxaline derivatives, the diastereomeric ratios were determined by integrating the separated signals in the ¹H NMR spectra of the product mixture. researchgate.net

In addition to NMR, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to separate and quantify diastereomers. nih.gov Chiral HPLC, in particular, is a valuable tool for separating and analyzing stereoisomers. nih.gov X-ray crystallography can also provide unambiguous determination of the relative and absolute stereochemistry of a crystalline product, although it requires the formation of a suitable single crystal. nih.gov

Enantioselective Synthesis and Resolution Strategies

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other, a critical aspect in the synthesis of chiral molecules for various applications.

Chiral induction refers to the transfer of chirality from a chiral molecule or reagent to a prochiral substrate during a chemical reaction. mdpi.com In the context of 3-Oxocycloheptane-1-carbonitrile, which is itself chiral, its inherent chirality can influence the stereochemical outcome of reactions, leading to the formation of one enantiomer in excess.

The use of chiral catalysts or reagents can also induce enantioselectivity in reactions involving this compound. For example, asymmetric reductions of the ketone functionality can be achieved using chiral reducing agents, leading to the formation of optically active cycloheptanol (B1583049) derivatives. Similarly, enantioselective additions of nucleophiles to the ketone can be facilitated by chiral Lewis acids or organocatalysts. scispace.com The development of such enantioselective transformations is an active area of research, aiming to provide efficient access to enantiomerically pure building blocks for the synthesis of complex natural products and pharmaceuticals. nih.gov

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. This strategy can be applied to the synthesis of chiral derivatives of 3-Oxocycloheptane-1-carbonitrile. For example, a chiral auxiliary could be attached to the molecule, influencing the stereoselectivity of a subsequent reaction, and then cleaved to yield the enantiomerically enriched product. youtube.com

Chiral catalysts, on the other hand, can accelerate a reaction and control its stereochemical outcome without being consumed in the process. nih.gov Rhodium(II)-catalyzed asymmetric three-component cascade reactions have been developed for the synthesis of chiral 1,3-dioxoles, where chiral carboxylate ligands on the Rh catalyst control the enantioselectivity. nih.gov Similar strategies could potentially be adapted for reactions involving 3-Oxocycloheptane-1-carbonitrile. The use of chiral Lewis acids, such as chiral-at-metal rhodium(III) complexes, has also been shown to be effective in catalyzing enantioselective Michael additions. scispace.com These catalysts work by coordinating to the substrate and shielding one of its prochiral faces, thereby directing the approach of the nucleophile. scispace.com

Conformational Analysis of 3-Oxocycloheptane-1-carbonitrile and its Derivatives

The conformational flexibility of the seven-membered cycloheptane (B1346806) ring is a key feature that influences its reactivity and the stereochemical outcome of its reactions. lumenlearning.com Unlike the more rigid five- and six-membered rings, cycloheptane and its derivatives can adopt several low-energy conformations, such as the chair and boat forms, and the energy barriers between these conformations are relatively low. utdallas.edu

Understanding the conformational landscape of 3-Oxocycloheptane-1-carbonitrile and its derivatives is crucial for predicting the stereochemical outcome of reactions. lumenlearning.com For example, in a nucleophilic addition to the ketone, the preferred conformation of the starting material will determine which face of the carbonyl group is more accessible to the incoming nucleophile. Computational methods, alongside experimental techniques like NMR spectroscopy (including Nuclear Overhauser Effect studies), are valuable tools for investigating the conformational preferences of these molecules. mdpi.com

Computational and Theoretical Studies of 3 Oxocycloheptane 1 Carbonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules like 3-Oxocycloheptane-1-carbonitrile. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Configuration Interaction (CI) and Møller-Plesset perturbation theory (MP2) are employed to approximate the solutions to the Schrödinger equation for a given molecule. mpg.dearxiv.org These calculations provide essential information about the molecule's geometry, energy, and the distribution of electrons. mpg.demdpi.com

A crucial aspect of these calculations is the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. mpg.de Popular basis sets include the Pople-style basis sets (e.g., 6-31G**) and correlation-consistent basis sets (e.g., cc-pVTZ). mpg.demdpi.com The selection of an appropriate method and basis set is critical for obtaining accurate results that can be compared with experimental data. mpg.dearxiv.org For instance, the M06-2X functional with the def2-TZVP basis set has been noted for its balance of accuracy and computational efficiency in calculating properties of organic radicals. nrel.gov

The output of these calculations includes optimized molecular geometries, electronic energies, and molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The energies and shapes of these frontier orbitals are particularly important as they provide insights into the molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) Studies of Reactivity

Density Functional Theory (DFT) has become a widely used tool for studying the reactivity of chemical systems due to its favorable balance of computational cost and accuracy. nih.govscispace.com DFT methods calculate the electronic structure of a molecule based on its electron density, which simplifies the complexity of the many-electron problem. mdpi.com The B3LYP hybrid functional is a popular choice in DFT studies for predicting molecular structures and electronic properties. researchgate.netnih.gov

Prediction of Reaction Mechanisms and Pathways

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. mdpi.com This involves locating and characterizing the structures of reactants, products, transition states, and any intermediates. scispace.com For example, in cycloaddition reactions, DFT can help determine whether a reaction proceeds through a concerted or a stepwise mechanism. mdpi.com The Intrinsic Reaction Coordinate (IRC) method is often used to confirm that a calculated transition state connects the intended reactants and products. scispace.comresearchgate.net

The study of reaction mechanisms also involves analyzing the electronic and steric effects that govern the reaction pathway. scispace.com DFT can provide quantitative data on these effects, helping to explain observed experimental outcomes.

Regioselectivity and Stereoselectivity Predictions

In reactions where multiple products can be formed, DFT is a powerful tool for predicting regioselectivity and stereoselectivity. scispace.comacs.org By calculating the energies of the different possible transition states leading to various isomers, the most favorable reaction pathway and the major product can be identified. researchgate.net

Reactivity indices derived from DFT, such as Fukui functions and local softness, can also be used to predict the most reactive sites in a molecule. scispace.commdpi.com These indices help in understanding the interactions between the frontier molecular orbitals of the reacting species, which often dictate the regiochemical outcome of a reaction. scispace.com For instance, in 1,3-dipolar cycloaddition reactions, these calculations can predict whether the "ortho" or "meta" regioisomer will be the major product. scispace.comresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the molecule's conformational dynamics. mdpi.commpg.de

For a flexible molecule like 3-Oxocycloheptane-1-carbonitrile, which possesses a seven-membered ring, conformational sampling is crucial for understanding its properties and reactivity. The cycloheptane (B1346806) ring can adopt various conformations, such as the chair and boat forms, and the presence of substituents further complicates the conformational landscape. MD simulations can explore this landscape, identifying the most stable conformers and the energy barriers between them. nih.gov

Enhanced sampling techniques are often employed in MD simulations to overcome the limitations of conventional MD in exploring large conformational changes. mdpi.comnih.gov These methods can accelerate the sampling of rare events and provide a more complete picture of the molecule's conformational space.

Computational Approaches for Spectroscopic Property Prediction

Computational methods are also valuable for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. DFT calculations, in particular, are widely used to predict various spectroscopic data. nih.gov

For example, the Gauge-Including Atomic Orbital (GIAO) approach can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The calculated shifts can then be compared with experimental NMR spectra to help assign the signals and confirm the structure of the molecule. nih.gov Similarly, vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. nrel.gov

Electronic transitions can be predicted using time-dependent DFT (TD-DFT), which provides information about the molecule's absorption spectrum in the ultraviolet-visible (UV-Vis) region. These predictions can be useful in interpreting experimental spectroscopic data and understanding the electronic structure of the molecule.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the connectivity and spatial arrangement of atoms can be deduced.

Detailed Research Findings:

¹H NMR Spectroscopy: The proton spectrum would be characterized by a series of multiplets in the upfield region, corresponding to the methylene (B1212753) protons of the cycloheptane (B1346806) ring. The proton at the carbon bearing the nitrile group (C1) would be expected to resonate at a downfield-shifted position due to the electron-withdrawing effect of the cyano group. The protons alpha to the carbonyl group (at C2 and C7) would also exhibit a downfield shift.

¹³C NMR Spectroscopy: The carbon spectrum would show distinct signals for the carbonyl carbon, the nitrile carbon, the carbon attached to the nitrile, and the methylene carbons of the ring. The carbonyl carbon (C3) would appear significantly downfield, typically in the range of 200-210 ppm. The nitrile carbon is also characteristic, appearing around 115-125 ppm. The remaining cycloalkane carbons would resonate in the upfield region.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular framework. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, aiding in the determination of the predominant conformation and relative stereochemistry.

| Predicted ¹H and ¹³C NMR Data for 3-Oxocycloheptane-1-carbonitrile | | :--- | :--- | | Atom | Predicted Chemical Shift (ppm) | | ¹H (Protons on C1) | ~2.8 - 3.2 (m) | | ¹H (Protons on C2, C7) | ~2.3 - 2.7 (m) | | ¹H (Other ring protons) | ~1.5 - 2.2 (m) | | ¹³C (C=O, C3) | ~205 - 210 | | ¹³C (C≡N) | ~118 - 122 | | ¹³C (C1) | ~35 - 45 | | ¹³C (C2, C7) | ~40 - 50 | | ¹³C (Other ring carbons) | ~20 - 35 | Note: These are predicted values based on standard functional group shifts. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. utdallas.edumasterorganicchemistry.com These two methods are often complementary; IR spectroscopy is more sensitive to polar bonds with strong dipole moments, while Raman spectroscopy is better for non-polar, polarizable bonds. fluorochem.co.ukarxiv.org

Detailed Research Findings:

For 3-Oxocycloheptane-1-carbonitrile, the most prominent features in its vibrational spectra would be the stretching frequencies of the ketone (C=O) and nitrile (C≡N) groups.

Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch is expected in the region of 1700-1725 cm⁻¹. utdallas.edupressbooks.pub The exact position depends on the ring strain of the seven-membered ring. The C≡N triple bond stretch would appear as a medium-intensity, sharp band in the 2240-2260 cm⁻¹ region. utdallas.edu The C-H stretching vibrations of the aliphatic ring would be observed just below 3000 cm⁻¹. pressbooks.pub

Raman Spectroscopy: The C≡N stretch is typically strong and easily observable in the Raman spectrum. The C=O stretch, while also present, may be weaker than in the IR spectrum. The symmetric vibrations of the cycloalkane ring would also give rise to characteristic signals in the Raman spectrum, providing information about the carbon skeleton.

| Characteristic Vibrational Frequencies for 3-Oxocycloheptane-1-carbonitrile | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | | Ketone (C=O) | Stretch | 1700 - 1725 (Strong in IR, Medium in Raman) | | Nitrile (C≡N) | Stretch | 2240 - 2260 (Medium in IR, Strong in Raman) | | Alkane (C-H) | Stretch | 2850 - 3000 (Medium-Strong in IR and Raman) | | Alkane (CH₂) | Bend | ~1465 (Medium in IR and Raman) | Note: These are expected frequency ranges based on characteristic group vibrations.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure.

Detailed Research Findings:

For 3-Oxocycloheptane-1-carbonitrile (molecular formula C₈H₁₁NO), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (137.18 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of C₂H₄ or other neutral fragments.

Loss of CO: Expulsion of a carbon monoxide molecule (28 Da) is another typical fragmentation for cyclic ketones.

Cleavage related to the nitrile group: The molecule could fragment with the loss of HCN (27 Da) or the cyano radical (·CN).

The analysis of these fragment ions helps to piece together the structure of the parent molecule.

| Mass Spectrometry Data for 3-Oxocycloheptane-1-carbonitrile | | :--- | :--- | | Parameter | Value | | Molecular Formula | C₈H₁₁NO | | Molecular Weight | 137.18 g/mol | | [M]⁺ Peak (m/z) | 137 | | Common Fragment Ions (m/z) | [M-CO]⁺, [M-HCN]⁺, and others resulting from ring cleavage. | Note: Fragmentation patterns are predicted based on general principles of mass spectrometry.

Advanced Crystallographic Techniques for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and stereochemistry.

Detailed Research Findings:

A search of the scientific literature and crystallographic databases did not yield any published crystal structures for 3-Oxocycloheptane-1-carbonitrile. Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would provide invaluable information. It would definitively establish the relative stereochemistry at C1 and reveal the preferred conformation of the seven-membered ring in the solid state. This data would be instrumental in understanding the steric and electronic properties of the molecule, which influence its reactivity. In the absence of experimental data, computational modeling techniques such as Density Functional Theory (DFT) could be employed to predict the most stable conformations and to complement the interpretation of spectroscopic data.

Applications of 3 Oxocycloheptane 1 Carbonitrile in Complex Molecule Synthesis

Building Block for Polycyclic and Bridged Ring Systems

The unique topology of 3-Oxocycloheptane-1-carbonitrile makes it an ideal precursor for constructing complex polycyclic and bridged ring systems. These three-dimensional structures are of significant interest in medicinal chemistry due to their conformational rigidity and novel chemical space they occupy.

Synthesis of Bicyclo[4.1.1]octanes (BCOs) and their Analogs

A notable application of 3-Oxocycloheptane-1-carbonitrile is in the scalable, multigram synthesis of Bicyclo[4.1.1]octanes (BCOs). rsc.org Research led by the Grygorenko group has demonstrated an efficient intramolecular enolate alkylation sequence to construct the BCO framework. rsc.org The process commences with the commercially available 3-Oxocycloheptane-1-carbonitrile. rsc.org

The synthetic pathway involves a three-step sequence:

Wittig Reaction: The initial step is a Wittig reaction with methyltriphenylphosphonium (B96628) iodide (MePPh₃⁺I⁻) in the presence of potassium tert-butoxide (t-BuOK). This converts the ketone on the cycloheptane (B1346806) ring into a methylene (B1212753) group, yielding 3-methylenecycloheptane-1-carbonitrile. rsc.org This reaction has been successfully scaled up to 124 grams, achieving a 90% yield. rsc.org

Halogenation: The resulting alkene undergoes fluorobromination. This step introduces the necessary functionalities for the subsequent cyclization, producing a bromomethyl-substituted intermediate with a 75% yield. rsc.org

Intramolecular Cyclization: The bromomethyl intermediate is then treated to induce an intramolecular cyclization, which forms the defining bridged structure of the BCO system. This final step proceeds with a 79% yield and is scalable up to 32 grams, affording the desired Bicyclo[4.1.1]octane derivative. rsc.org

This sequence provides a reliable and scalable method for producing BCO building blocks that can be further elaborated. rsc.orgresearchgate.net

Table 1: Synthetic Route to Bicyclo[4.1.1]octanes (BCOs) from 3-Oxocycloheptane-1-carbonitrile

| Step | Reaction | Key Reagents | Product | Yield | Scale | Reference |

|---|---|---|---|---|---|---|

| 1 | Wittig Reaction | MePPh₃⁺I⁻, t-BuOK | 3-Methylenecycloheptane-1-carbonitrile | 90% | 124 g | rsc.org |

| 2 | Fluorobromination | - | Bromomethyl-substituted intermediate | 75% | - | rsc.org |

| 3 | Intramolecular Cyclization | - | Bicyclo[4.1.1]octane (BCO) derivative | 79% | 32 g | rsc.org |

Construction of Other Bridged Cycloalkanes

The general synthetic strategy of electrophilic double bond functionalization followed by intramolecular enolate alkylation has been applied to create a variety of bridged bicyclo[m.n.k]alkane derivatives. researchgate.net However, for other bridged systems detailed in the same research, such as bicyclo[3.2.1]octanes and bicyclo[2.2.1]heptanes, the syntheses commenced from different starting materials, specifically 4-oxocycloheptane-1-carboxylic acid and 4-methylenecyclohexane carboxylate, respectively. While the methodology is versatile, the direct synthesis of these other specific bridged cycloalkanes from 3-Oxocycloheptane-1-carbonitrile is not explicitly documented in the reviewed literature.

Precursor for Bioisosteric Scaffolds

Bioisosteres are chemical substituents or groups that can be interchanged without significantly altering the biological activity of a molecule. The development of novel, three-dimensional bioisosteres for common aromatic rings is a major goal in modern medicinal chemistry to improve physicochemical properties like solubility and metabolic stability. nih.gov

Design and Synthesis of Benzene (B151609) Bioisosteres

Bicyclo[4.1.1]octanes (BCOs), synthesized from 3-Oxocycloheptane-1-carbonitrile, have emerged as highly promising three-dimensional, saturated bioisosteres for meta-substituted benzene rings. rsc.orgrsc.orgresearchgate.net The geometric arrangement of substituents at the 1,6-positions of the BCO core closely mimics the spatial relationship of substituents in a meta-substituted arene. rsc.orgnih.gov This structural analogy allows medicinal chemists to replace flat, aromatic rings in drug candidates with these C(sp³)-rich, rigid scaffolds, potentially leading to improved pharmacological profiles. rsc.orgnih.gov The ability to synthesize these BCO building blocks on a large scale from 3-Oxocycloheptane-1-carbonitrile is crucial for their application in drug discovery programs. rsc.org

Exploration of Cyclohexane Bioisosteres

In addition to mimicking benzene rings, BCOs also serve as structural analogs for cis-1,3-disubstituted cyclohexanes. rsc.orgrsc.orgresearchgate.net The rigid, bridged structure of the BCO scaffold locks the substituents into a specific spatial orientation that corresponds to the cis conformation of a disubstituted cyclohexane. This provides a valuable tool for chemists to design molecules with greater conformational stability and to probe interactions with biological targets more precisely.

Development of Novel Synthetic Methodologies Leveraging its Unique Structure

The unique structural framework of 3-Oxocycloheptane-1-carbonitrile, which combines a seven-membered ring with strategically placed ketone and nitrile functionalities, has been effectively leveraged in the development of novel synthetic methodologies. A notable example is the scalable, multigram synthesis of bicyclo[4.1.1]octanes (BCOs), which are significant motifs in medicinal chemistry, often serving as bioisosteres for meta-substituted arenes and cis-1,3-disubstituted cyclohexanes. rsc.org

The initial step involves a Wittig reaction, transforming the ketone in 3-Oxocycloheptane-1-carbonitrile into an exocyclic methylene group. This reaction proceeds with high efficiency, demonstrating scalability up to 124 grams. rsc.org The resulting methylenecycloheptane (B3050315) derivative is then subjected to a fluorobromination reaction to introduce a bromomethyl group, setting the stage for the key intramolecular cyclization. rsc.org This intermediate, while exhibiting moderate stability, is directly cyclized to form the final bicyclo[4.1.1]octane product in a good yield, with the process being scalable up to 32 grams. rsc.org

The sequence of reactions highlights how the inherent structure of 3-Oxocycloheptane-1-carbonitrile serves as a valuable starting point for constructing intricate molecular architectures. The seven-membered ring provides the necessary carbon framework that, through a series of strategic chemical transformations, is manipulated to forge the characteristic bridged structure of BCOs. rsc.org

The following table summarizes the key transformation steps starting from 3-Oxocycloheptane-1-carbonitrile as reported by the Grygorenko group. rsc.org

| Step | Starting Material | Reagents and Conditions | Product | Yield | Scale |

| 1 | 3-Oxocycloheptane-1-carbonitrile | MePPh₃⁺I⁻, t-BuOK | methylenecycloheptane derivative | 90% | up to 124 g |

| 2 | methylenecycloheptane derivative | Fluorobromination | bromomethyl-substituted intermediate | 75% | Not specified |

| 3 | bromomethyl-substituted intermediate | Intramolecular cyclization | bicyclo[4.1.1]octane (BCO) | 79% | up to 32 g |

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthesis

The translation of complex multi-step syntheses from traditional batch processes to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and simplified scalability. For a substrate like 3-Oxocycloheptane-1-carbonitrile, which serves as a starting material for intricate structures like bicyclo[4.1.1]octanes (BCOs), flow chemistry presents a significant opportunity. rsc.org

The multi-gram scale synthesis of BCOs, as reported by the Grygorenko group, involves sequential reactions such as a Wittig reaction followed by fluorobromination and cyclization. rsc.org Each of these steps could be optimized into a continuous flow module. An integrated flow system could telescope these reactions, minimizing manual handling and purification of potentially unstable intermediates. beilstein-journals.org Modern automated reaction stations, which allow for precise control over temperature, stirring, and reagent addition for 24/7 unattended operation, could be employed to rapidly screen and optimize reaction conditions for the functionalization of the cycloheptane (B1346806) ring. youtube.com The use of tube-in-tube gas-permeable membrane reactors could also facilitate reactions involving gaseous reagents in a safe and efficient manner. mdpi.com

Table 1: Potential Advantages of Flow Synthesis for 3-Oxocycloheptane-1-carbonitrile Derivatives

| Feature | Advantage in Flow Chemistry | Relevance to 3-Oxocycloheptane-1-carbonitrile |

| Heat Transfer | Superior heat exchange allows for precise temperature control and safe handling of exothermic reactions. | Crucial for controlling selectivity in reactions involving the ketone or nitrile group. |

| Mixing | Enhanced mass transfer through efficient mixing in microreactors. | Improves reaction rates and consistency, especially in multiphasic catalytic reactions. |

| Safety | Small reaction volumes minimize risks associated with hazardous reagents or unstable intermediates. mdpi.com | Beneficial for multi-step syntheses starting from 3-Oxocycloheptane-1-carbonitrile. rsc.org |

| Automation | Robotic systems can perform multi-step syntheses and reaction optimizations. youtube.commdpi.com | Enables high-throughput screening of catalysts and conditions for novel transformations. |

| Scalability | Production can be increased by running the system for longer periods ("scaling out"). vapourtec.com | Facilitates the multigram synthesis of complex derivatives for further study. rsc.org |

Investigation of Novel Catalytic Transformations

As a β-ketonitrile, 3-Oxocycloheptane-1-carbonitrile is a substrate for a wide array of catalytic transformations. While it has been used in Wittig reactions, its full potential remains untapped. rsc.org Research into novel catalytic systems can unlock new synthetic pathways.

Ruthenium(II) complexes have been shown to catalyze the one-pot tandem hydration and transfer hydrogenation of β-ketonitriles in water to produce valuable β-hydroxyamides. acs.orguniovi.es Applying this methodology to 3-Oxocycloheptane-1-carbonitrile could yield novel cycloheptane-based β-hydroxyamides, which are important intermediates in medicinal chemistry.

Furthermore, organocatalysis offers a metal-free approach to functionalization. N-Heterocyclic Carbenes (NHCs) have been used to catalyze the radical coupling of aldehydes and azobis(isobutyronitrile) to form β-ketonitriles. researchgate.net Exploring NHC-catalyzed reactions with 3-Oxocycloheptane-1-carbonitrile could lead to new C-C bond-forming strategies. Asymmetric organocatalysis could also be employed to synthesize chiral derivatives, which is of high interest for pharmaceutical applications. rsc.org

Table 2: Examples of Catalytic Transformations Applicable to β-Ketonitriles

| Catalyst Type | Reaction | Potential Product from 3-Oxocycloheptane-1-carbonitrile | Reference |

| Ruthenium(II) Complex | Tandem Hydration/Transfer Hydrogenation | 3-Hydroxy-1-(aminocarbonyl)cycloheptane | acs.orguniovi.es |

| Carbonyl Reductase (Enzyme) | Asymmetric Reduction | Optically pure (R)- or (S)-3-hydroxycycloheptane-1-carbonitrile | acs.org |

| N-Heterocyclic Carbene (NHC) | Michael Addition / Annulation | Fused heterocyclic ring systems | rsc.org |

| Palladium / Organoboron Reagents | Addition to Dinitriles | Functionalized β-ketonitriles | researchgate.net |

Exploration of Photoredox and Electrocatalytic Applications

Photoredox and electrocatalysis are powerful tools in modern organic synthesis, enabling unique transformations under mild conditions by accessing reactive radical intermediates. The ketone moiety of 3-Oxocycloheptane-1-carbonitrile makes it an interesting substrate for such reactions.

Electrochemical methods, which use electricity to drive chemical reactions, offer a green alternative to traditional reagents. researchgate.net For instance, the electrochemical reduction of the ketone could lead to the formation of a 3-hydroxycycloheptane-1-carbonitrile (B2688336) or trigger pinacol-type coupling reactions. Anodic oxidation could be used to generate radical cations, potentially leading to intramolecular cyclizations or rearrangements, a strategy that has been applied to other cyclic systems. researchgate.net The development of an electrochemical lactonization from related cyclic keto-acid derivatives suggests that the nitrile group could also be targeted for transformation under electrochemical conditions. acs.org The use of flow electrolysis, as demonstrated in the dichlorination of alkenes, could provide a platform for developing continuous and controlled electrochemical transformations of 3-Oxocycloheptane-1-carbonitrile. cardiff.ac.uk

Photoredox catalysis, which uses light to initiate single-electron transfer processes, could be used for the α-functionalization of the ketone. For example, photoredox-catalyzed trifluoromethylation has been successfully applied to other systems and could be adapted to introduce valuable CF₃ groups into the cycloheptane scaffold. beilstein-journals.org

Computational Design of Novel Reactions and Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern chemical research. It allows for the in silico design of novel molecules and the prediction of their properties and reactivity, thereby guiding experimental work. nih.gov

For 3-Oxocycloheptane-1-carbonitrile, DFT calculations can be employed to:

Predict Reactivity: Calculate properties like HOMO-LUMO energy gaps, electrostatic potential maps, and atomic charges to predict the most likely sites for nucleophilic or electrophilic attack. nih.govresearchgate.net This can help in designing selective reactions that target either the ketone or the nitrile group.

Elucidate Reaction Mechanisms: Model the transition states and intermediates of potential catalytic cycles to understand the feasibility and selectivity of novel transformations. researchgate.net

Design Novel Derivatives: Computationally design and screen a library of derivatives of 3-Oxocycloheptane-1-carbonitrile for specific applications. For example, researchers have used DFT and QSAR modeling to design cyclohexanone (B45756) derivatives as potent enzyme inhibitors. nih.gov A similar approach could be used to design cycloheptanone-based compounds with potential biological activity. Other studies have computationally explored the electrochemical properties of cyclohexanone derivatives for use as cathode materials in lithium-ion batteries, an avenue that could also be explored for derivatives of the seven-membered ring system. researchgate.net

Table 3: Application of Computational Methods to Cycloalkanone Derivatives

| Computational Method | Application | Potential Insight for 3-Oxocycloheptane-1-carbonitrile | Reference |

| DFT (B3LYP/6-31G**) | Structure Optimization & Property Calculation | Optimized geometry, bond lengths, angles, electronic properties. | nih.govnih.gov |

| MMFF | Full-scale structure optimization | Conformational analysis of the flexible seven-membered ring. | nih.gov |

| QSAR | Modeling biological activity | Design of derivatives with potential as kinase inhibitors or other drug targets. | nih.gov |

| COSMO-RS / SMD | Solvation and Property Estimation | Prediction of solubility, boiling points, and electrochemical stability in various solvents. | mdpi.com |

By integrating these advanced research strategies, the scientific community can fully explore the synthetic utility of 3-Oxocycloheptane-1-carbonitrile, paving the way for the discovery of new molecules and materials with valuable properties.

Q & A

Q. What are the established synthetic routes for 3-Oxocycloheptane-1-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The primary synthesis involves oxidation of cycloheptene precursors. For example:

- Chromium trioxide oxidation : Cycloheptenecarbonitrile is oxidized using CrO₃ in acetic acid under reflux, yielding 3-oxocycloheptane-1-carbonitrile with >85% purity after recrystallization .

- Alternative pathways : Cyclohept-2-en-1-one can be converted via cyanation followed by oxidation, as described by Winkler et al., using KCN and subsequent oxidative workup .

Q. Key Considerations :

- Temperature control (reflux vs. room temperature) impacts reaction rate and byproduct formation.

- Solvent polarity (e.g., acetic acid vs. DCM) affects intermediate stability.

Q. How can researchers purify 3-Oxocycloheptane-1-carbonitrile effectively?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to remove polar impurities .

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) as eluent resolves non-polar byproducts .

- Distillation : Vacuum distillation (80–85°C at 0.1 mmHg) is suitable for large-scale purification.

Q. What spectroscopic markers distinguish 3-Oxocycloheptane-1-carbonitrile?

Methodological Answer:

Q. What are common derivatives of 3-Oxocycloheptane-1-carbonitrile, and how are they synthesized?

Methodological Answer:

Q. How should 3-Oxocycloheptane-1-carbonitrile be stored to ensure stability?

Methodological Answer:

- Store under inert gas (N₂/Ar) at 4°C in amber glass to prevent photodegradation.

- Avoid moisture (desiccate with silica gel) to minimize hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can regioselectivity challenges during oxidation of cycloheptene precursors be addressed?

Methodological Answer:

- Catalytic Control : Use TEMPO/NaOCl as a selective oxidizing agent to favor ketone formation over epoxidation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for ketone generation .

- Computational Modeling : DFT studies (B3LYP/6-311++G(d,p)) predict favorable transition states for oxidation at the 3-position .

Q. How to resolve discrepancies between X-ray crystallography and DFT-optimized structural data?

Methodological Answer:

- Validation Metrics : Compare bond lengths/angles (e.g., C=O and C≡N) from X-ray (e.g., SHELXL refinement ) with DFT-optimized geometries.

- RMSD Analysis : Calculate root-mean-square deviations (<0.2 Å acceptable) to identify torsional mismatches .

- Thermal Ellipsoid Analysis : Assess crystallographic disorder vs. computational static models .

Q. How to analyze contradictory yield data reported in literature for synthetic methods?

Methodological Answer:

- Parameter Screening : Vary reaction time, temperature, and stoichiometry systematically (DoE approach).

- Byproduct Profiling : Use GC-MS to identify side products (e.g., over-oxidation to carboxylic acids) .

- Replicate Studies : Compare yields under identical conditions (e.g., CrO₃ in AcOH at 80°C) across labs .

Q. What strategies optimize reaction conditions for scalable synthesis?

Methodological Answer:

Q. How can 3-Oxocycloheptane-1-carbonitrile be derivatized for biological activity screening?

Methodological Answer:

Q. Table 1: Comparative Analysis of Synthetic Methods

| Parameter | CrO₃ Oxidation | Cyanation-Oxidation |

|---|---|---|

| Reaction Time (h) | 6 | 24 |

| Yield (%) | 78 | 65 |

| Byproducts | <5% | 12% (unreacted ketone) |

| Scalability | High (batch) | Moderate (requires isolation) |

Q. Table 2: Key Spectroscopic Data

| Technique | Diagnostic Signal | Interpretation |

|---|---|---|

| ¹H NMR | δ 2.8–3.1 ppm (s, 2H) | Keto group protons |

| IR | 2240 cm⁻¹ | Nitrile stretch |

| MS | m/z 151 (M⁺) | Molecular ion confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.